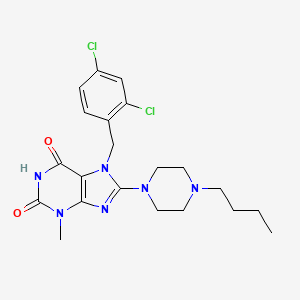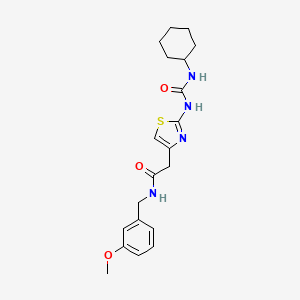
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide, also known as CT-1, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CT-1 belongs to the class of thiazole-based compounds and has been found to exhibit promising results in various pre-clinical studies.
作用机制
The mechanism of action of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide is not fully understood. However, it has been proposed that 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide exerts its therapeutic effects by modulating various signaling pathways in the body. 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis. 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide has been found to exhibit various biochemical and physiological effects in animal models. It has been found to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases. 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide has also been found to improve glucose metabolism and insulin sensitivity, which are important for the treatment of diabetes. In addition, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide has been found to improve cardiac function and reduce the risk of heart failure.
实验室实验的优点和局限性
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide has also been found to exhibit low toxicity and is well-tolerated in animal models. However, one of the limitations of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide in animal models and humans. Further studies are also needed to elucidate the mechanism of action of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide and its potential therapeutic applications in various disease conditions. Finally, the development of novel 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide analogs with improved efficacy and safety profiles is an area of active research.
合成方法
The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide involves a multi-step process that starts with the reaction of 3-cyclohexylurea with thioamide, followed by the reaction with 3-methoxybenzyl bromide to obtain the intermediate product. The final product is obtained by reacting the intermediate product with acetic anhydride in the presence of a base. The synthesis method is relatively simple and yields a high purity product.
科学研究应用
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity. In addition, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-27-17-9-5-6-14(10-17)12-21-18(25)11-16-13-28-20(23-16)24-19(26)22-15-7-3-2-4-8-15/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMIEZUIGGTMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

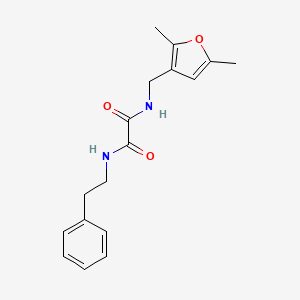
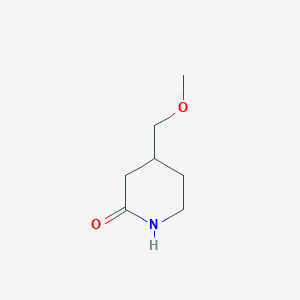
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2863792.png)
![1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2863794.png)
![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2863795.png)
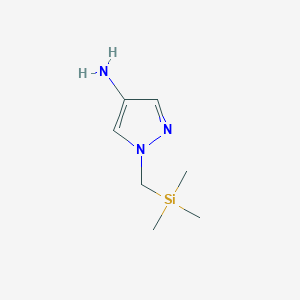
![(5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2863801.png)
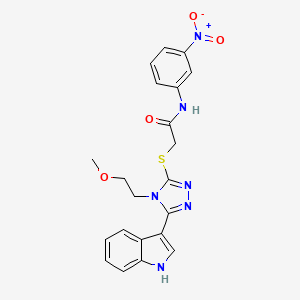
![3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2863803.png)
![2H-phenanthro[9,10-d]triazole](/img/structure/B2863804.png)
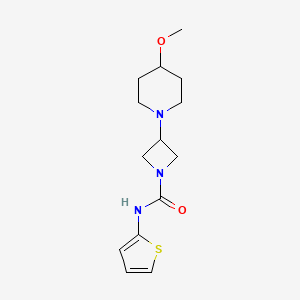
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863806.png)
![2-ethyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2863811.png)
